氨基氧基-PEG7-甲烷

描述

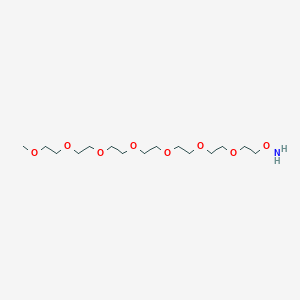

Aminooxy-PEG7-Methane is a PEG derivative containing an aminooxy group and a methane group . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy group can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .

Synthesis Analysis

Aminooxy-PEG7-Methane is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular formula of Aminooxy-PEG7-Methane is C15H33NO8 . Its molecular weight is 355.4 g/mol .Chemical Reactions Analysis

The aminooxy group in Aminooxy-PEG7-Methane can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .Physical And Chemical Properties Analysis

The molecular weight of Aminooxy-PEG7-Methane is 355.4 g/mol . The functional group of Aminooxy-PEG7-Methane is Aminooxy/Methyl .科学研究应用

水凝胶和细胞粘附

利用肟点击化学,已使用八臂氨基氧基聚(乙二醇)(PEG)和戊二醛开发出生物相容性水凝胶。这些水凝胶表现出可调节的机械性能、凝胶化动力学和水溶胀率。值得注意的是,已证明含有整合素配体精氨酸-甘氨酸-天冬酸(RGD)的水凝胶能有效支持间充质干细胞(MSC)的整合。这些水凝胶中较高的细胞活力和增殖率突出了它们的生物相容性和在生物医学工程中的潜在应用 (Grover 等, 2012).

化学合成和催化

双(吡唑基)甲烷的合成

聚乙二醇键合三乙胺铵 L-脯氨酸盐 ([PEG-TEA]LP) 已被合成,作为一种新型、高效、可重复使用和可生物降解的基于氨基酸的离子液体催化剂。该催化剂在双(吡唑基)甲烷的一锅伪五组分合成中显示出显着的效果,产率好到极好,反应时间短。该研究强调了合成产物的多样性及其潜在应用,包括 DNA 结合 (Kordnezhadian 等, 2020).

聚合物和材料科学

氨基氧基官能化聚合物

氨基氧基端官能聚合物已通过原子转移自由基聚合 (ATRP) 合成,用于化学选择性地与蛋白质偶联。这些聚合物显示出创建明确生物偶联物的潜力。使用 Boc 保护的氨基氧基引发剂进行各种单体的 ATRP,包括 N-异丙基丙烯酰胺 (NIPAAm)、甲基丙烯酸 2-羟乙酯 (HEMA) 和聚(乙二醇)甲基丙烯酸酯 (PEGMA),已得到具有低多分散指数 (PDI) 的聚合物。该研究证明了这些氨基氧基官能化聚合物在形成智能聚合物偶联物和其他先进材料中的潜力 (Heredia 等, 2007).

作用机制

Target of Action

Aminooxy-PEG7-Methane is a PEG derivative containing an aminooxy group and a methane group . It is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .

Mode of Action

The aminooxy group in Aminooxy-PEG7-Methane can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . In the context of PROTACs, this compound serves as a linker between two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Biochemical Pathways

PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The degradation of these proteins can affect various biochemical pathways, depending on the specific function of the target protein.

Pharmacokinetics

The pharmacokinetics of Aminooxy-PEG7-Methane would largely depend on the specific PROTAC it is part of. Generally, the hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which could potentially enhance its absorption and distribution in the body.

Result of Action

The primary result of the action of Aminooxy-PEG7-Methane, when used in a PROTAC, is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can have various molecular and cellular effects depending on the role of the protein.

生化分析

Biochemical Properties

Aminooxy-PEG7-methane plays a crucial role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Aminooxy-PEG7-methane, as a linker, interacts with these ligands to form the PROTAC molecule .

Cellular Effects

The cellular effects of Aminooxy-PEG7-methane are primarily related to its role in the formation of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Therefore, Aminooxy-PEG7-methane indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Aminooxy-PEG7-methane is linked to its role in PROTACs . It forms an oxime bond with an aldehyde, which is crucial for the formation of PROTACs . These PROTACs then interact with target proteins and E3 ubiquitin ligases, leading to the degradation of the target proteins .

Temporal Effects in Laboratory Settings

Given its role in the formation of PROTACs, it is reasonable to speculate that its effects may change over time as the PROTACs degrade their target proteins .

Metabolic Pathways

Given its role in the formation of PROTACs, it is likely involved in the ubiquitin-proteasome pathway .

Subcellular Localization

Given its role in the formation of PROTACs, it is likely to be found wherever these PROTACs are active, which could include various compartments or organelles within the cell .

属性

IUPAC Name |

O-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33NO8/c1-17-2-3-18-4-5-19-6-7-20-8-9-21-10-11-22-12-13-23-14-15-24-16/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGSCAFEGLNJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one](/img/structure/B605364.png)

![(S)-3-Cyclopropyl-3-(3-((2-(5,5-dimethylcyclopent-1-en-1-yl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B605367.png)

![5-[[3-(2,2-Dimethylcyclopentyl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B605378.png)

![4-{4-[1-(2,4-dichlorophenyl)-4-methyl-3-[(piperidin-1-yl)carbamoyl]-1H-pyrazol-5-yl]phenyl}but-3-yn-1-yl nitrate](/img/structure/B605381.png)

![(S)-4-Amino-6-((1-(6-fluoro-1-(pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605386.png)

![2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid](/img/structure/B605387.png)